molecular formula C14H11N3O5 B10910571 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B10910571
M. Wt: 301.25 g/mol
InChI Key: HQBJHWKAWILPQL-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a pyridine ring

Preparation Methods

The synthesis of 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in the presence of pyridine-2-carboxylic acid as a catalyst . This green synthesis method is efficient and yields the desired product in high purity and yield.

Chemical Reactions Analysis

1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

Similar compounds to 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

1-(carboxymethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H11N3O5/c1-7-12-8(14(20)21)5-9(10-3-2-4-22-10)15-13(12)17(16-7)6-11(18)19/h2-5H,6H2,1H3,(H,18,19)(H,20,21)

InChI Key

HQBJHWKAWILPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)CC(=O)O

Origin of Product

United States

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